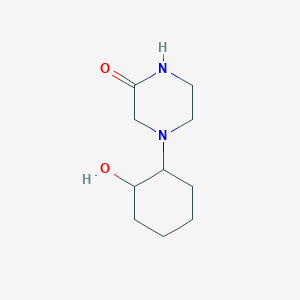
4-(2-ヒドロキシシクロヘキシル)ピペラジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxycyclohexyl)piperazin-2-one is a heterocyclic compound that features a piperazin-2-one core with a hydroxycyclohexyl substituent
科学的研究の応用
4-(2-Hydroxycyclohexyl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is employed in the production of pharmaceuticals and fine chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxycyclohexyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with appropriate reagents. For instance, the reaction of 1,2-diamines with sulfonium salts under basic conditions can yield piperazin-2-one derivatives . Another method involves the asymmetric hydrogenation of pyrazin-2-ols using palladium catalysts to produce chiral piperazin-2-ones .
Industrial Production Methods
Industrial production of 4-(2-Hydroxycyclohexyl)piperazin-2-one typically involves scalable synthetic routes that ensure high yields and purity. The use of one-pot reactions, where multiple steps are combined into a single process, is advantageous for industrial applications as it reduces the need for intermediate purification and minimizes waste .
化学反応の分析
Types of Reactions
4-(2-Hydroxycyclohexyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the piperazin-2-one core can be reduced to form piperazine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while reduction of the piperazin-2-one core can produce various substituted piperazines .
作用機序
The mechanism of action of 4-(2-Hydroxycyclohexyl)piperazin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The piperazin-2-one core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, making the compound valuable in medicinal chemistry .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2-Hydroxycyclohexyl)piperazin-2-one include:
Piperazin-2-one derivatives: These compounds share the piperazin-2-one core but differ in their substituents.
Morpholin-2-ones: These compounds have a similar structure but with an oxygen atom replacing the nitrogen in the piperazin-2-one core.
Uniqueness
The uniqueness of 4-(2-Hydroxycyclohexyl)piperazin-2-one lies in its specific substituent, the hydroxycyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new bioactive molecules and exploring novel therapeutic applications .
特性
IUPAC Name |
4-(2-hydroxycyclohexyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9-4-2-1-3-8(9)12-6-5-11-10(14)7-12/h8-9,13H,1-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQCUQSFZYAEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNC(=O)C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)
![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)
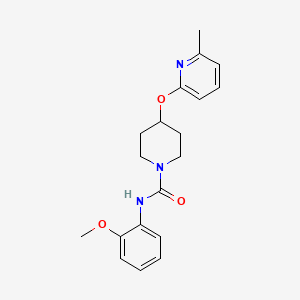
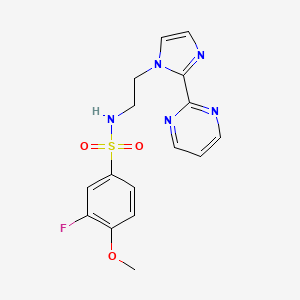
![5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2569467.png)
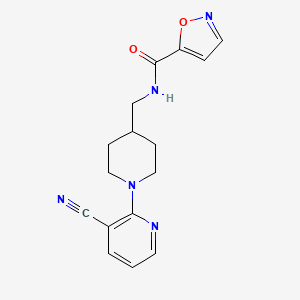
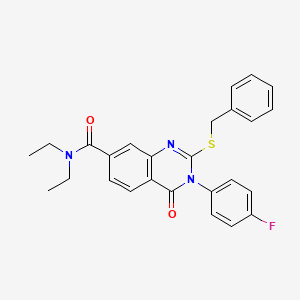
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2569470.png)


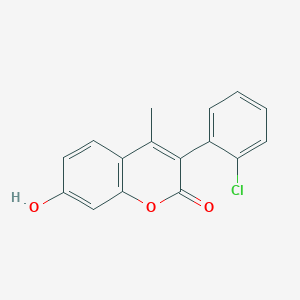
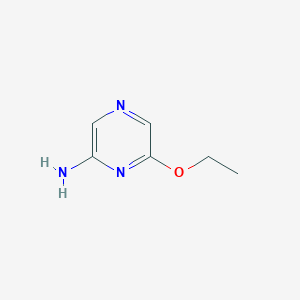
![1-methyl-3-[(4-methylphenyl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569480.png)
![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)
